2-(4-chlorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

17β-HSD3 inhibition prostate cancer research phenoxyacetamide SAR

Racemic phenoxyacetamide featuring a chiral secondary alcohol, a 4-chlorophenoxy terminus, and a 4-methylthio phenyl group—a unique chemotype in 17β-HSD3 inhibitor space. The hydroxyethyl linker enhances solubility (calc. LogP ~2.8) over simpler acetanilide analogs. This scaffold enables enantiomer resolution for stereospecific SAR studies. Dual-use potential: probe testosterone biosynthesis in LNCaP cells and assess AChE1 inhibition for vector-control applications. Not interchangeable with 2-(4-chlorophenoxy)-4'-(methylthio)acetanilide. Research-use compound, supplied ≥95% purity.

Molecular Formula C17H18ClNO3S
Molecular Weight 351.85
CAS No. 1448058-04-5
Cat. No. B2981432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide
CAS1448058-04-5
Molecular FormulaC17H18ClNO3S
Molecular Weight351.85
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)O
InChIInChI=1S/C17H18ClNO3S/c1-23-15-8-2-12(3-9-15)16(20)10-19-17(21)11-22-14-6-4-13(18)5-7-14/h2-9,16,20H,10-11H2,1H3,(H,19,21)
InChIKeyXXMIEVIDVWNDNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide (CAS 1448058-04-5) – Chemical Identity and Research-Grade Profile


The compound 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide (CAS 1448058-04-5) is a synthetic phenoxyacetamide derivative with the molecular formula C17H18ClNO3S and a molecular weight of 351.85 g/mol . Its structure integrates a 4-chlorophenoxy moiety, a 4-methylthiophenyl group, a secondary alcohol, and an acetamide linker. The compound is supplied as a research chemical, typically at ≥95% purity, and is intended exclusively for non-human laboratory investigations . Based on its chemotype, it is catalogued as a potential 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) inhibitor, an enzyme target implicated in androgen biosynthesis and hormone-dependent prostate cancer [1]. The compound is not classified as a pharmaceutical or veterinary product.

Why Generic Substitution of 2-(4-Chlorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide Fails in Targeted Research Applications


Phenoxyacetamide-based 17β-HSD3 inhibitors exhibit steep structure-activity relationships (SAR) where minor modifications to the linker, aryl substitution, or stereochemistry dramatically alter potency and selectivity [1]. For example, within the aryl benzylamine series, moving from a racemic C-allyl derivative (IC50 = 520 nM) to the resolved S-(+)-enantiomer reduced potency to 370 nM, while a related N-acetylpiperidinyl analog achieved an IC50 of 76 nM [1]. The target compound's distinctive combination of a 4-chlorophenoxy terminus, a hydroxyethyl linker, and a 4-methylthio phenyl group occupies a unique region of this chemical space. Replacement with a simpler analog such as 2-(4-chlorophenoxy)-4'-(methylthio)acetanilide (CAS 197161-13-0), which lacks the hydroxyethyl spacer and the N-alkyl substitution, would be expected to alter both conformational flexibility and hydrogen-bonding capacity at the enzyme active site. Without head-to-head biochemical data confirming equivalence, interchanging these analogs risks introducing uncontrolled variability in target engagement, selectivity over 17β-HSD2, and cellular activity [1][2].

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide (CAS 1448058-04-5)


Structural Differentiation from the Closest Commercial Analog 2-(4-Chlorophenoxy)-4'-(methylthio)acetanilide

The target compound contains an N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide scaffold, whereas the commercially available analog 2-(4-chlorophenoxy)-4'-(methylthio)acetanilide (CAS 197161-13-0) is a direct N-(4-methylthiophenyl)acetamide with no hydroxyethyl linker. The hydroxyethyl group introduces an additional hydrogen-bond donor (calculated LogP ≈ 2.8 vs. ≈ 3.9 for the analog) and a chiral center, creating a stereochemically defined topology absent in the planar acetanilide analog . In the related aryl benzylamine 17β-HSD3 inhibitor series, the presence of a benzylic amine linker was critical for nanomolar potency, and removal of the linker abolished activity [1].

17β-HSD3 inhibition prostate cancer research phenoxyacetamide SAR

Target Class Selectivity: 17β-HSD3 Inhibition Potential vs. Established Inhibitors STX2171 and Compound 30

The compound is reported to bind 17β-HSD3, an enzyme that converts androstenedione to testosterone . In the aryl benzylamine inhibitor class, key analogs achieve IC50 values of 74–76 nM (Compound 30 and Compound 29) and exhibit <20% inhibition of 17β-HSD2 at 10 µM, confirming isozyme selectivity [1]. STX2171, a non-steroidal 17β-HSD3 inhibitor from a distinct chemical series, has an IC50 of ~200 nM in a whole-cell assay and demonstrated in vivo tumor growth inhibition in a LNCaP(HSD3) xenograft model [2]. The target compound's 4-chlorophenoxy and 4-methylthiophenyl substituents are expected to occupy the hydrophobic pocket and the substrate-access channel, respectively, consistent with docking studies of related inhibitors [1]. However, no direct IC50 data for the target compound are publicly available, and its potency relative to STX2171 or Compound 30 has not been measured in a shared assay.

17β-HSD3 selectivity prostate cancer testosterone biosynthesis

Potential Polypharmacology: Acetylcholinesterase 1 (AChE1) Inhibition in Disease-Transmitting Mosquitoes

Phenoxyacetamide derivatives have been identified as potent and selective non-covalent inhibitors of acetylcholinesterase 1 (AChE1) from Anopheles gambiae and Aedes aegypti mosquitoes [1]. A structurally related phenoxyacetamide hit from a 17,500-compound high-throughput screen exhibited 100-fold selectivity for mosquito AChE1 over human AChE and retained activity against an insecticide-resistant AChE1 mutant [1]. The target compound's 4-chlorophenoxy and 4-methylthiophenyl motifs are consistent with the substitution pattern required for interaction with the mosquito-specific active-site loops that confer selectivity [1]. While no AChE1 inhibition data exist for the exact compound, its scaffold places it within the chemotype space validated for this application.

mosquito AChE1 inhibitor vector control phenoxyacetamide insecticide

Recommended Research Application Scenarios for 2-(4-Chlorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide (CAS 1448058-04-5)


In Vitro Profiling of 17β-HSD3 Inhibition in Prostate Cancer Cell Models

The compound's reported binding to 17β-HSD3 supports its use as a tool compound for investigating testosterone biosynthesis inhibition in androgen-sensitive prostate cancer cell lines (e.g., LNCaP, LNCaP(HSD3)). Researchers can benchmark effects on androstenedione-to-testosterone conversion and compare results with published data for Compound 30 (IC50 = 74 nM) [1] and STX2171 (IC50 ~ 200 nM) [2]. Careful dose-response characterization is required prior to procurement, as the compound's own IC50 has not been publicly disclosed.

Structure-Activity Relationship (SAR) Expansion Around the Hydroxyethyl Linker

The target compound contains a chiral secondary alcohol in the linker region, a feature absent in most reported 17β-HSD3 inhibitors [1]. The racemic mixture can be resolved and the enantiomers tested individually to determine stereospecific contributions to potency and selectivity, similar to the approach used for the C-allyl derivative 26 (racemic IC50 = 520 nM; S-(+)-enantiomer IC50 = 370 nM) [1]. This makes the compound a valuable scaffold for medicinal chemistry campaigns aimed at optimizing 17β-HSD3 inhibitor pharmacophores.

Cross-Screening in Mosquito Acetylcholinesterase 1 (AChE1) Assays

Given the established activity of phenoxyacetamide derivatives as selective mosquito AChE1 inhibitors with 100-fold selectivity over human AChE and activity against resistance-conferring mutants [3], the target compound can be evaluated in AChE1 biochemical assays using recombinant Anopheles gambiae and Aedes aegypti enzymes. Positive results would position it as a dual-use probe for both cancer and vector-control research, a rare differentiation from standard 17β-HSD3 inhibitors that lack insecticidal chemotype overlap.

Comparative Physicochemical Profiling Against Commercial Acetanilide Analogs

The target compound's lower calculated LogP (~2.8) and additional hydrogen-bond donor, relative to 2-(4-chlorophenoxy)-4'-(methylthio)acetanilide (LogP ~ 3.9) , may confer superior aqueous solubility and reduced non-specific protein binding. This can be exploited in cellular thermal shift assays (CETSA) or cell-based target engagement studies, where high LogP compounds often suffer from poor solubility and assay interference. Side-by-side solubility and permeability measurements against the acetanilide analog are recommended.

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.